molecular formula C17H23N3O4 B3827923 1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione

Cat. No.: B3827923
M. Wt: 333.4 g/mol
InChI Key: IVASLJZYVQZJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrrolidine-2,5-dione core, a methoxyphenyl group, and a morpholin-4-ylethylamino substituent

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diester or diketone, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Attachment of the Morpholin-4-ylethylamino Group: This step involves the nucleophilic substitution of a halogenated ethylamine derivative with morpholine, followed by coupling with the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Hydrolysis: Acidic or basic hydrolysis can cleave the pyrrolidine-2,5-dione ring, resulting in the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent, due to its ability to modulate specific molecular targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and downstream effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(2-piperidin-4-ylethylamino)pyrrolidine-2,5-dione: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.

    1-(4-Methoxyphenyl)-3-(2-pyrrolidin-4-ylethylamino)pyrrolidine-2,5-dione: The presence of a pyrrolidine ring in place of the morpholine ring can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-14-4-2-13(3-5-14)20-16(21)12-15(17(20)22)18-6-7-19-8-10-24-11-9-19/h2-5,15,18H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVASLJZYVQZJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethylamino)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.